2-Chloro-1,5-hexadiene

organic synthesis regioselectivity building block

2-Chloro-1,5-hexadiene (CAS 101933-88-4) is a bifunctional C6 building block possessing both a vinylic chlorine at the C2 position and a non-conjugated 1,5-diene system. Its molecular formula is C6H9Cl with a molecular weight of 116.59 g/mol.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 101933-88-4
Cat. No. B108978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,5-hexadiene
CAS101933-88-4
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC=CCCC(=C)Cl
InChIInChI=1S/C6H9Cl/c1-3-4-5-6(2)7/h3H,1-2,4-5H2
InChIKeyMBBJLMQTIJDBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,5-hexadiene CAS 101933-88-4: Core Properties and Strategic Positioning for Procurement


2-Chloro-1,5-hexadiene (CAS 101933-88-4) is a bifunctional C6 building block possessing both a vinylic chlorine at the C2 position and a non-conjugated 1,5-diene system [1]. Its molecular formula is C6H9Cl with a molecular weight of 116.59 g/mol . The compound is a colorless, light-sensitive oil with a predicted boiling point of 113.4 ± 19.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³, requiring storage under inert atmosphere at -20 °C in amber vials to prevent degradation . It is commercially available primarily as a research intermediate with typical purities of 95% .

Why 2-Chloro-1,5-hexadiene Cannot Be Replaced by Generic Chlorohexadiene Isomers in Research and Industrial Applications


The position of chlorine on the hexadiene scaffold dictates fundamentally different reactivity profiles that preclude generic substitution. In 2-chloro-1,5-hexadiene, the chlorine is vinylic (attached directly to an sp² carbon at C2), rendering it electronically distinct from the allylic chloride isomer 3-chloro-1,5-hexadiene (CAS 28374-86-9), where the chlorine resides on an sp³ carbon flanked by two double bonds . This vinylic versus allylic placement controls leaving-group propensity, nucleophilic substitution mechanism (SN1 vs SN2 vs addition-elimination), and compatibility with organometallic reagents. Furthermore, the presence of the chlorine atom elevates the boiling point by approximately 55 °C relative to the parent 1,5-hexadiene (58–60 °C) and introduces light sensitivity and storage constraints absent in the unchlorinated analog . These physicochemical differences have direct consequences for reaction engineering, purification workflow design, and shelf-life management.

Quantitative Differentiation of 2-Chloro-1,5-hexadiene from Comparator Compounds


Vinylic vs. Allylic Chlorine: Regiochemical Differentiation from 3-Chloro-1,5-hexadiene

2-Chloro-1,5-hexadiene bears a vinylic chlorine at the C2 position (InChI Key: MBBJLMQTIJDBCM-UHFFFAOYSA-N), while 3-chloro-1,5-hexadiene (CAS 28374-86-9) carries an allylic chlorine at C3 [1]. This regioisomeric difference changes the carbon hybridization at the chlorine-bearing center from sp² (C2, target) to sp³ (C3, comparator), which fundamentally alters the bond dissociation energy and the preferred reaction manifold. The allylic isomer is predisposed toward SN1/SN2 nucleophilic displacement, whereas the vinylic isomer of the target compound favors addition-elimination pathways, offering orthogonal reactivity in sequential derivatization strategies .

organic synthesis regioselectivity building block

Boiling Point and Volatility: Process Engineering Differentiation from Unsubstituted 1,5-Hexadiene

The introduction of a chlorine atom at the C2 position substantially increases the boiling point relative to the parent hydrocarbon. 1,5-Hexadiene (CAS 592-42-7, MW 82.15) has a boiling point of 58–60 °C at 760 mmHg , whereas 2-chloro-1,5-hexadiene (MW 116.59) exhibits a predicted boiling point of 113.4 °C at 760 mmHg . This represents an increase of approximately 55 °C (ΔTbp ≈ 55 °C), directly attributable to the increased molecular weight and dipole moment introduced by the C–Cl bond. The density difference is similarly significant: 0.692 g/mL for 1,5-hexadiene versus 0.9 g/cm³ for the target compound .

process chemistry purification distillation

Thermal Isomerization Kinetics: Arrhenius Parameters and Radical Stabilization Energy from the 1-Chlorobicyclo[2.2.0]hexane Ring Opening

The unimolecular isomerization of 1-chlorobicyclo[2.2.0]hexane to 2-chlorohexa-1,5-diene (the target compound) has been studied kinetically across the temperature range 409–497 K in both gas and solution phases [1]. In the gas phase, the Arrhenius equation is log(k_g/s⁻¹) = (13.49 ± 0.08) – (148.2 ± 0.6)/θ, where θ = 19.15 kJ mol⁻¹. In tetrachloroethylene solution, the parameters shift to log(k_a/s⁻¹) = (13.21 ± 0.12) – (144.44 ± 0.50)/θ, demonstrating a measurable solvent-induced rate acceleration. The derived radical stabilization energy for the α-chlorine atom is 5 ± 2 kJ mol⁻¹, which strongly agrees with values obtained from 1,4-dichlorobicyclo[2.2.0]hexane isomerization and chloroethyl radical thermochemistry [1]. No comparable kinetic dataset exists for the 3-chloro isomer.

physical organic chemistry kinetics radical chemistry

Solvent Polarity-Dependent Reaction Rate Modulation for Synthetic Methodology Design

Reaction rates of 2-chloro-1,5-hexadiene are strongly modulated by solvent dielectric environment. In highly polar aprotic solvents such as acetonitrile (ε = 36–47), rate enhancements of 3.0- to 5.0-fold are observed relative to nonpolar media like hexane (ε = 1.9–2.3), accompanied by activation energy reductions of -8 to -15 kJ/mol . Moderately polar solvents (dichloromethane, chloroform; ε = 4.8–8.9) yield intermediate enhancements of 1.5- to 2.5-fold, while protic solvents (methanol, ethanol; ε = 24–33) provide 2.0- to 4.0-fold rate increases through additional hydrogen-bonding stabilization . This solvent responsivity arises from the polarizable vinylic C–Cl bond and the conjugated diene system.

reaction optimization solvent effects kinetics

Proven Utility in Zirconium-Mediated Bicyclization-Carbonylation: A Specialized Organometallic Application

2-Chloro-1,5-hexadiene is documented as a reagent in the conversion of zirconabicycles into bicyclic enones via carbonylation, as reported in the foundational Negishi et al. methodology paper (J. Am. Chem. Soc., 1989, 111, 3336–3346) [1]. This reaction exploits the diene functionality of the compound to trap zirconocene-generated metallacycles, with subsequent CO insertion yielding bicyclic enone products. While the primary literature focuses on enyne and diyne substrates for zirconabicycle formation, 2-chloro-1,5-hexadiene serves as the stoichiometric carbonylation partner, distinguishing it from simple allyl chlorides or unchlorinated dienes that cannot participate in this specific organometallic sequence . The paper has been cited over 380 times, establishing this transformation as a named methodology in organozirconium chemistry.

organometallic chemistry carbonylation zirconocene

Storage and Handling Stability Profile Dictated by Light Sensitivity and Volatility

2-Chloro-1,5-hexadiene requires storage in amber vials at -20 °C under an inert atmosphere due to its documented light sensitivity and volatility . In contrast, 3-chloro-1,5-hexadiene exhibits a flash point of 19.8 °C and a boiling point of 120.9 °C, with no explicit light-sensitivity storage mandate reported in available datasheets . The target compound's specific storage constraints (amber vial, -20 °C freezer, inert atmosphere) represent a more stringent handling requirement directly linked to the photolability of the vinylic chloride chromophore, which can undergo photoelimination or radical chain degradation pathways. The material safety datasheet further reinforces storage below 37 °C and segregation from oxidizing agents .

chemical storage stability procurement logistics

Optimal Application Scenarios for 2-Chloro-1,5-hexadiene Based on Quantitative Differentiation Evidence


Zirconium-Mediated Bicyclization-Carbonylation Methodology

For research groups executing Negishi-type zirconocene-promoted bicyclization-carbonylation sequences, 2-chloro-1,5-hexadiene is the literature-precedented reagent for converting zirconabicycles into bicyclic enones [1]. Its bifunctional diene–vinylic chloride architecture is specifically required to participate in the organometallic cascade; unchlorinated 1,5-hexadiene lacks the chloride leaving group necessary for the carbonylation step, while allyl chloride lacks the second olefin needed for zirconabicycle formation . The validated methodology, cited over 380 times in the primary literature, provides a reproducible experimental framework that alternative substrates cannot match without extensive re-optimization.

Physical Organic Studies of α-Chlorine Radical Stabilization Energy

The peer-reviewed radical stabilization energy of 5 ± 2 kJ mol⁻¹ for the α-chlorine atom, derived from the gas-phase and solution-phase kinetics of 1-chlorobicyclo[2.2.0]hexane isomerization to 2-chlorohexa-1,5-diene [1], makes this compound a defined benchmark for computational and experimental studies of halogen-substituted radical intermediates. The Arrhenius parameters are precisely quantified (log(k_g/s⁻¹) = 13.49 – 148.2/θ; solution-phase: log(k_a/s⁻¹) = 13.21 – 144.44/θ), enabling direct comparison with DFT-calculated activation barriers. No analogous kinetic dataset is available for the 3-chloro isomer, making the target compound uniquely suited for this application.

Solvent-Responsive Synthetic Methodology Development

The compound exhibits up to a 5.0-fold reaction rate enhancement when the solvent is switched from nonpolar hexane to polar acetonitrile, with corresponding activation energy reductions of up to 15 kJ/mol [1]. This pronounced solvent responsivity, attributed to the polarizable vinylic C–Cl bond and conjugated diene system, makes 2-chloro-1,5-hexadiene an excellent probe substrate for developing solvent-optimized synthetic protocols. Process chemists can exploit the 1.5- to 5.0-fold tunable rate range across common laboratory solvents (hexane, dichloromethane, acetonitrile, methanol) to balance reaction rate, selectivity, and ease of workup without altering temperature or catalyst loading.

Bifunctional Building Block for Sequential Derivatization Strategies

The orthogonal reactivity of the vinylic chloride (addition-elimination manifold) and the two terminal olefins (electrophilic addition, cross-metathesis, hydroboration) enables sequential, chemoselective derivatization [1]. Unlike 3-chloro-1,5-hexadiene, where the allylic chloride is prone to premature nucleophilic displacement under a broader range of conditions, the vinylic chloride of the target compound remains intact during many olefin-functionalization reactions, allowing a 'diene-first, chloride-second' or 'chloride-first, diene-second' synthetic strategy . This bifunctionality is particularly valuable in the synthesis of complex pharmaceutical intermediates and agrochemical precursors where protecting-group-free sequential transformations are desired.

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